molecular formula C20H32ClNO3 B12786084 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride CAS No. 102371-05-1

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride

Cat. No.: B12786084
CAS No.: 102371-05-1
M. Wt: 369.9 g/mol
InChI Key: PSEGRWXXDZTXRG-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a phenyl group, and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride typically involves multiple steps. One common method includes the reaction of alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetic acid with 2-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler structure.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated product.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Diethylaminoethylchloride hydrochloride: Shares the diethylaminoethyl group but lacks the phenyl and hydroxycyclohexyl groups.

    N,N-Dimethylaminoethyl methacrylate: Contains a similar aminoethyl group but is used primarily in polymer chemistry.

Uniqueness

2-Diethylaminoethyl alpha-phenyl-alpha-(1-hydroxycyclohexyl)acetate hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its distinct characteristics.

Properties

CAS No.

102371-05-1

Molecular Formula

C20H32ClNO3

Molecular Weight

369.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C20H31NO3.ClH/c1-3-21(4-2)15-16-24-19(22)18(17-11-7-5-8-12-17)20(23)13-9-6-10-14-20;/h5,7-8,11-12,18,23H,3-4,6,9-10,13-16H2,1-2H3;1H

InChI Key

PSEGRWXXDZTXRG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCC2)O.Cl

Origin of Product

United States

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